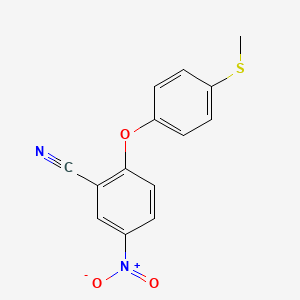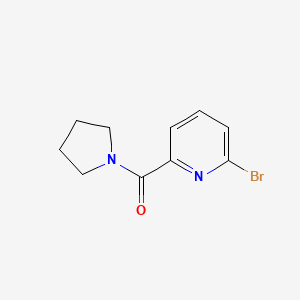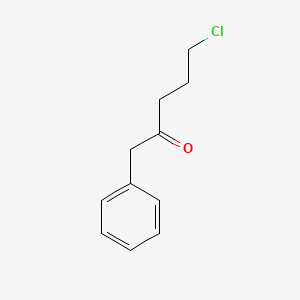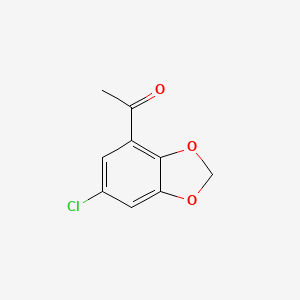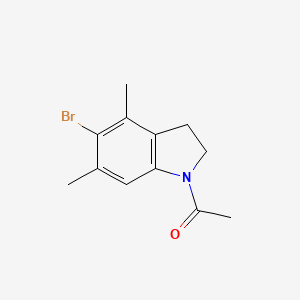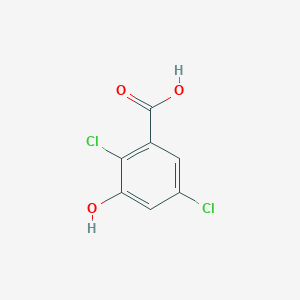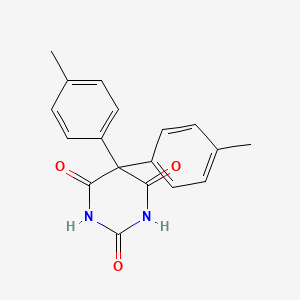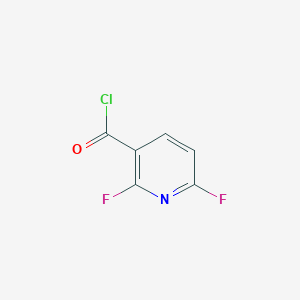
2,6-difluoropyridine-3-carbonyl Chloride
Vue d'ensemble
Description
2,6-difluoropyridine-3-carbonyl Chloride: is an organic compound that belongs to the class of halogenated pyridines It is a derivative of nicotinic acid, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 6 positions, and the carboxylic acid group is converted to an acid chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,6-difluoropyridine-3-carbonyl Chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-Difluoronicotinic acid.
Conversion to Acid Chloride: The carboxylic acid group of 2,6-Difluoronicotinic acid is converted to an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Reaction Conditions:
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used.
Catalyst: A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
Industrial Production Methods:
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and larger reaction vessels to accommodate higher production volumes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
2,6-difluoropyridine-3-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acid chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acid chloride hydrolyzes to form 2,6-Difluoronicotinic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) may be used to enhance reactivity.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Applications De Recherche Scientifique
Chemistry:
2,6-difluoropyridine-3-carbonyl Chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize potential drug candidates. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry:
In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a versatile intermediate for various applications.
Mécanisme D'action
The mechanism of action of 2,6-difluoropyridine-3-carbonyl Chloride primarily involves its reactivity as an acid chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Molecular Targets and Pathways:
In biological systems, the derivatives of this compound may interact with specific enzymes or receptors, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2,6-Difluoronicotinic acid: The parent compound, which lacks the acid chloride functionality.
2,6-Difluoroisonicotinic acid: A structural isomer with the carboxylic acid group at a different position.
2,6-Difluoropyridine: A simpler derivative with only fluorine substituents.
Uniqueness:
2,6-difluoropyridine-3-carbonyl Chloride is unique due to the presence of both fluorine atoms and the acid chloride group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The fluorine atoms enhance the compound’s stability and influence its electronic characteristics, while the acid chloride group provides a reactive site for further functionalization.
Propriétés
Formule moléculaire |
C6H2ClF2NO |
|---|---|
Poids moléculaire |
177.53 g/mol |
Nom IUPAC |
2,6-difluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF2NO/c7-5(11)3-1-2-4(8)10-6(3)9/h1-2H |
Clé InChI |
XSAUXXXQTXJNEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(=O)Cl)F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
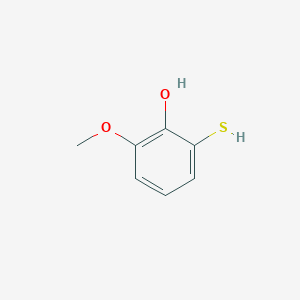
![3-[(2-Methoxyphenyl)methyl]quinolin-2-amine](/img/structure/B8617381.png)
![2-{[(2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methoxy]methyl}pyridine](/img/structure/B8617389.png)
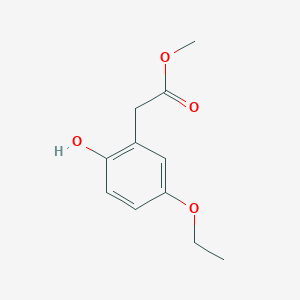
![Methanone, (3-hydroxybenzo[b]thien-2-yl)phenyl-](/img/structure/B8617399.png)
